molecular formula C24H25N3O3S2 B2506063 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683261-25-8

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2506063
CAS No.: 683261-25-8
M. Wt: 467.6
InChI Key: SMBZIDFSMVXZOP-UHFFFAOYSA-N
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Description

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide has been studied for its anticancer properties. One study found that a derivative of this compound, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed proapoptotic activity on melanoma cell lines and inhibited human carbonic anhydrase isoforms, suggesting potential for cancer treatment (Yılmaz et al., 2015).

Enzyme Inhibitory Potential

Research has also focused on the enzyme inhibitory potential of sulfonamide derivatives related to this compound. A study on compounds with benzodioxane and acetamide moieties, including derivatives of this compound, found substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019).

Antimicrobial Properties

This compound and its derivatives have also been explored for antimicrobial properties. Various substituted derivatives were found to be effective against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Krátký et al., 2012).

Electrophysiological Activity

In cardiac research, N-substituted imidazolylbenzamides, which are structurally related to this compound, have been shown to exhibit significant electrophysiological activity, indicating potential use in cardiac applications (Morgan et al., 1990).

Antibacterial Agents

Another study synthesized N-substituted sulfonamides with benzodioxane moiety, structurally related to the queried compound, and found them to have potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as antibacterial agents (Abbasi et al., 2016).

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-16-12-14-27(15-13-16)32(29,30)19-9-6-18(7-10-19)23(28)26-24-25-22-20-5-3-2-4-17(20)8-11-21(22)31-24/h2-7,9-10,16H,8,11-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZIDFSMVXZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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